
Piperidine, 1-(3-nitro-2-thienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-(3-nitro-2-thienyl)- is a heterocyclic organic compound that features a piperidine ring substituted with a nitro group and a thienyl group. Piperidine itself is a six-membered ring containing five carbon atoms and one nitrogen atom. The addition of the nitro and thienyl groups imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(3-nitro-2-thienyl)- typically involves the nitration of a thienyl-substituted piperidine. One common method includes the reaction of 1-(2-thienyl)piperidine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to ensure the selective nitration at the desired position on the thienyl ring.
Industrial Production Methods
Industrial production of Piperidine, 1-(3-nitro-2-thienyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine, 1-(3-nitro-2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Cyclization: Acid or base catalysts, depending on the specific reaction.
Major Products Formed
Reduction: 1-(3-amino-2-thienyl)piperidine.
Substitution: Various substituted thienyl-piperidine derivatives.
Cyclization: Polycyclic heterocycles with potential biological activity.
Wissenschaftliche Forschungsanwendungen
Piperidine, 1-(3-nitro-2-thienyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Piperidine, 1-(3-nitro-2-thienyl)- depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity. The thienyl group may also contribute to the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine, 1-(2-thienyl)-: Lacks the nitro group, resulting in different chemical and biological properties.
Piperidine, 1-(3-amino-2-thienyl)-: The amino group provides different reactivity and potential biological activities compared to the nitro group.
Thiophene derivatives: Compounds with similar thienyl groups but different substituents, leading to a variety of chemical and biological properties.
Uniqueness
Piperidine, 1-(3-nitro-2-thienyl)- is unique due to the presence of both the nitro and thienyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse applications in research and industry, making it a valuable compound for further exploration.
Eigenschaften
CAS-Nummer |
2160-58-9 |
|---|---|
Molekularformel |
C9H12N2O2S |
Molekulargewicht |
212.27 g/mol |
IUPAC-Name |
1-(3-nitrothiophen-2-yl)piperidine |
InChI |
InChI=1S/C9H12N2O2S/c12-11(13)8-4-7-14-9(8)10-5-2-1-3-6-10/h4,7H,1-3,5-6H2 |
InChI-Schlüssel |
FTBRGXJNTXLNOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=C(C=CS2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


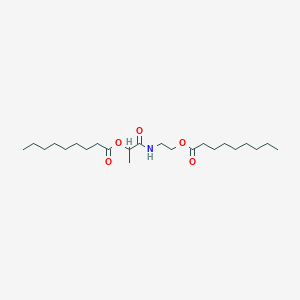

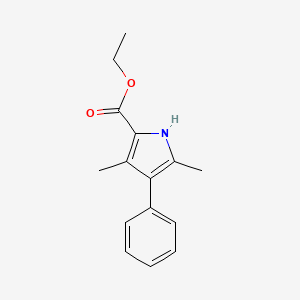
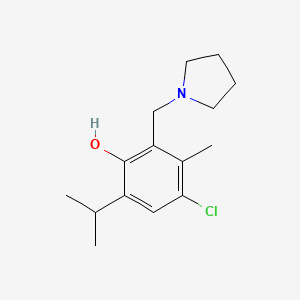
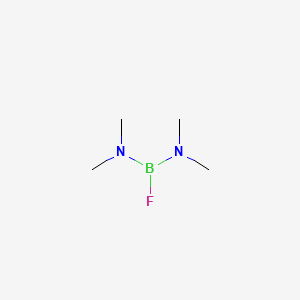
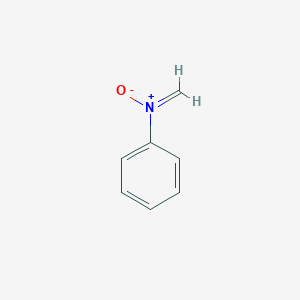
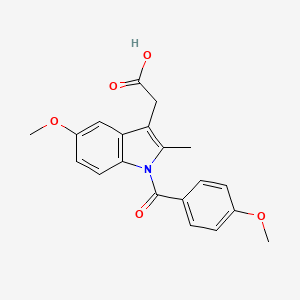
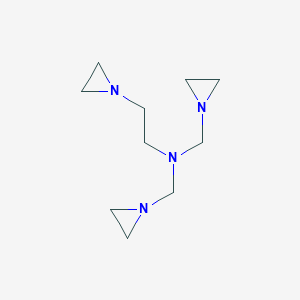
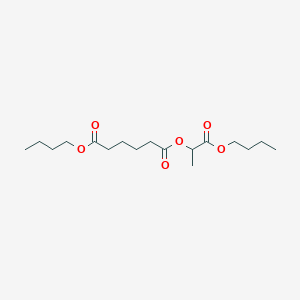
![2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate](/img/structure/B14745104.png)
![4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid](/img/structure/B14745108.png)



